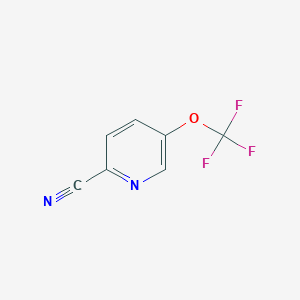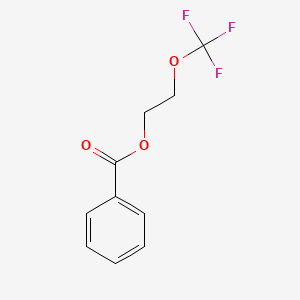
2-(trifluoromethoxy)ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)ethyl benzoate is an organic compound characterized by the presence of a trifluoromethoxy group attached to an ethyl benzoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethoxy)ethyl benzoate typically involves the reaction of benzoic acid with 2-(trifluoromethoxy)ethanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with a dehydrating agent to facilitate esterification. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced trifluoromethoxylation reagents has also been explored to improve the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethoxy)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)ethyl benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-(trifluoromethoxy)ethyl benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can inhibit enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
- 2-(Trifluoromethoxy)benzyl alcohol
- 2-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)benzaldehyde
Comparison: 2-(Trifluoromethoxy)ethyl benzoate stands out due to its ester functionality, which imparts unique reactivity and stability compared to its alcohol, acid, and aldehyde counterparts. The ester group also influences the compound’s solubility and interaction with biological targets, making it a versatile molecule in various applications .
Propiedades
IUPAC Name |
2-(trifluoromethoxy)ethyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-7-6-15-9(14)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEWKEQGISAYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)
![3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B6333602.png)
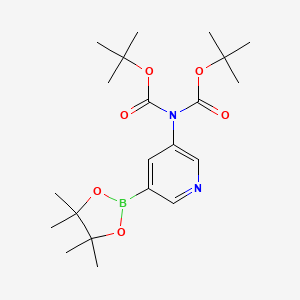
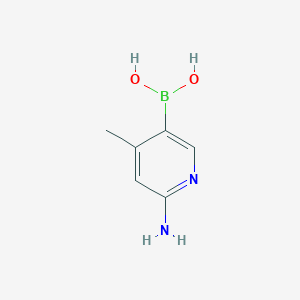


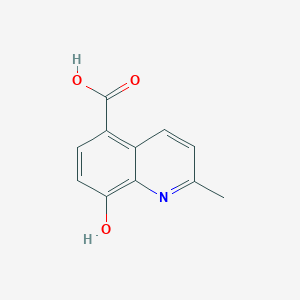
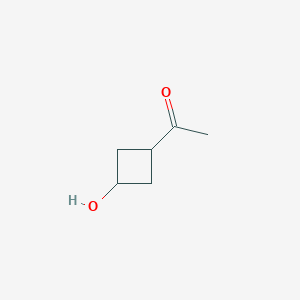
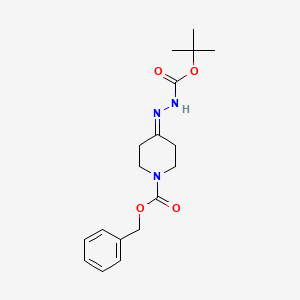
![3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B6333646.png)
![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)

